molecular formula C6H8N2OS B2679790 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol CAS No. 1538123-78-2

1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol

Cat. No.: B2679790
CAS No.: 1538123-78-2
M. Wt: 156.2
InChI Key: UTPJWLLRJHLHGA-UHFFFAOYSA-N
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Description

1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is a heterocyclic compound characterized by a fused pyrano and imidazole ring system with a thiol group at the 2-position.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol exerts its effects involves interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the compound can interact with nucleic acids and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

    1H,4H,6H,7H-pyrano[3,4-d]imidazole: Lacks the thiol group, resulting in different reactivity and applications.

    1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol:

Uniqueness: 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3,4,6,7-tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c10-6-7-4-1-2-9-3-5(4)8-6/h1-3H2,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJWLLRJHLHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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